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Compound of Interest

4-Methoxy-2-
Compound Name:
(methoxymethyl)benzaldehyde

CAS No.: 94527-40-9

Cat. No.: B12094611

Get Quote

Introduction & Retrosynthetic Rationale

4-Methoxy-2-(methoxymethyl)benzaldehyde is a highly versatile, orthogonally functionalized
aromatic building block. Its unique substitution pattern—featuring an electrophilic formyl group,
a stable methoxymethyl ether, and an electron-donating methoxy group—makes it an
exceptionally valuable intermediate for the development of active pharmaceutical ingredients
(APIs) and complex ligands.

To ensure a highly scalable and self-validating synthetic system, this protocol utilizes a robust
three-step linear sequence starting from the commercially available 2-bromo-5-
methoxybenzaldehyde. The strategy relies on precisely controlled regiochemistry and
chemoselectivity:

o Chemoselective Reduction: The aldehyde is reduced to a benzylic alcohol without affecting
the aryl bromide.
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o O-Alkylation (Williamson Etherification): The benzylic alcohol is methylated via an SN2
mechanism to establish the methoxymethyl group.

» Regioselective Formylation: A lithium-halogen exchange at the bromide position, followed by
an electrophilic quench with N,N-dimethylformamide (DMF), installs the new aldehyde group
exactly at the C1 position, yielding the target molecule.

Synthetic Workflow Visualization
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2-Bromo-5-methoxybenzaldehyde

(Starting Material)

Step 1: Reduction
NaBH4, MeOH, 0 °C to RT

(2-Bromo-5-methoxyphenyl)methanol

(Intermediate 1)

Step 2: Williamson Etherification
NaH, Mel, THF, 0 °C to RT

1-Bromo-4-methoxy-2-(methoxymethyl)benzene

(Intermediate 2)

Step 3: Li-Halogen Exchange & Formylation
n-BuLi (-78 °C), then DMF

4-Methoxy-2-(methoxymethyl)benzaldehyde

(Target Product)

Click to download full resolution via product page

Figure 1. Three-step synthetic workflow for 4-Methoxy-2-(methoxymethyl)benzaldehyde.
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Quantitative Data Summaries

Table 1: Reagent Stoichiometry and Reaction Conditions

Transformat Key

Step . Equivalents Solvent Temp | Time

ion Reagents

Aldehyde 0°C - RT,1
1 ] NaBH4 1.2 eq MeOH

Reduction h

Williamson 15eq/15 THF 0°C - RT, 4
2 NaH / Mel

Ether eq (Anhydrous) h

_ _ 1.1eq/15 THF
3 Formylation n-BuLi / DMF -78°C,15h
eq (Anhydrous)

Table 2: Expected Yields and Purification Methods

Intermediate / .
Expected Yield

Purification Method Physical State

Product
(2-Bromo-5-
Aqueous Workup ) ]
methoxyphenyl)metha 92 - 96% o White/Pale Solid
| (Quantitative)
no
1-Bromo-4-methoxy-
2- 85 - 900 Silica Gel Colorl o
- 0 olorless Oi
(methoxymethyl)benz Chromatography
ene
4-Methoxy-2- .
ilica Ge
(methoxymethyl)benz 75 - 82% Pale Yellow Oil/Solid
Chromatography

aldehyde

Step-by-Step Experimental Protocols
Step 1: Synthesis of (2-Bromo-5-

methoxyphenyl)methanol
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Causality & Mechanism: Sodium borohydride (NaBH4) is selected as a mild, chemoselective
hydride source. Unlike lithium aluminum hydride (LiAIH4), NaBH4 selectively reduces the
electrophilic carbonyl carbon of the aldehyde without risking the reductive debromination of the
aryl halide 1. Methanol acts as both the solvent and the proton source to collapse the
intermediate alkoxide into the primary alcohol.

Procedure:

e Equip a round-bottom flask with a magnetic stir bar and charge it with 2-bromo-5-
methoxybenzaldehyde (10.0 g, 46.5 mmol, 1.0 eq).

» Dissolve the starting material in methanol (100 mL) and cool the solution to 0 °C using an
ice-water bath.

e Add sodium borohydride (2.11 g, 55.8 mmol, 1.2 eq) portion-wise over 15 minutes to control
the evolution of hydrogen gas.

e Remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor
completion via TLC (Hexanes/EtOAc 7:3).

e Quench the reaction carefully by adding distilled water (50 mL). Concentrate the mixture
under reduced pressure to remove the bulk of the methanol.

o Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic
layers with brine (50 mL), dry over anhydrous Na2S0O4, filter, and concentrate in vacuo to
afford the product as a white solid.

Step 2: Synthesis of 1-Bromo-4-methoxy-2-
(methoxymethyl)benzene

Causality & Mechanism: This transformation utilizes the Williamson Ether Synthesis. Sodium
hydride (NaH) acts as a strong, non-nucleophilic base to irreversibly deprotonate the benzylic
alcohol, generating a highly nucleophilic alkoxide 2. The alkoxide subsequently performs a
rapid, concerted SN2 backside attack on the electrophilic carbon of methyl iodide (Mel),
displacing the iodide leaving group to form the ether 3.

Procedure:
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e In an oven-dried, argon-flushed flask, dissolve (2-bromo-5-methoxyphenyl)methanol (9.5 g,
43.8 mmol, 1.0 eq) in anhydrous THF (100 mL). Cool the solution to 0 °C.

e Add NaH (60% dispersion in mineral oil, 2.63 g, 65.7 mmol, 1.5 eq) portion-wise. Stir the
resulting suspension at 0 °C for 30 minutes until hydrogen evolution ceases.

e Add methyl iodide (4.1 mL, 65.7 mmol, 1.5 eq) dropwise via syringe.
¢ Allow the reaction mixture to warm to room temperature and stir for 4 hours.

e Quench the reaction strictly at 0 °C by the slow, dropwise addition of saturated aqueous
NH4CI (30 mL).

o Extract the mixture with Ethyl Acetate (3 x 50 mL). Wash the organic layers with water and
brine, dry over Na2S0O4, and concentrate.

 Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure
methoxymethyl ether.

Step 3: Synthesis of 4-Methoxy-2-
(methoxymethyl)benzaldehyde

Causality & Mechanism: The final step relies on a highly regioselective lithium-halogen
exchange. Treatment of the aryl bromide with n-butyllithium (n-BuLi) at cryogenic temperatures
(-78 °C) rapidly exchanges the bromine atom for lithium. Maintaining -78 °C is critical to prevent
unwanted benzylic deprotonation or nucleophilic attack on the methoxy groups 4. The resulting
aryllithium species is then trapped with anhydrous DMF. DMF acts as an excellent formylating
agent, forming a stable tetrahedral hemiaminal intermediate that only collapses into the target
aldehyde upon acidic aqueous workup 5.

Procedure:

e In an oven-dried, argon-flushed Schlenk flask, dissolve 1-bromo-4-methoxy-2-
(methoxymethyl)benzene (8.0 g, 34.6 mmol, 1.0 eq) in anhydrous THF (80 mL).

o Cool the solution to strictly -78 °C using a dry ice/acetone bath.
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e Add n-BuLi (2.5 M in hexanes, 15.2 mL, 38.1 mmol, 1.1 eq) dropwise over 15 minutes down
the side of the flask to maintain the internal temperature. Stir at -78 °C for 30 minutes.

e Add anhydrous N,N-dimethylformamide (DMF) (4.0 mL, 51.9 mmol, 1.5 eq) dropwise.

 Stir the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to
slowly warm to room temperature over 30 minutes.

e Quench the reaction by adding 1M aqueous HCI (50 mL) and stir vigorously for 15 minutes
to fully hydrolyze the hemiaminal intermediate.

o Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with saturated
NaHCO3, water, and brine. Dry over Na2S0O4 and concentrate.

» Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 8:2) to
isolate the target 4-Methoxy-2-(methoxymethyl)benzaldehyde.

Analytical Characterization Guidelines

To validate the structural integrity of the final product, conduct the following spectroscopic
analyses:

e "1H NMR (400 MHz, CDCI3): Look for the characteristic aldehyde proton singlet around &
10.2 ppm. The methoxymethyl (-CH20OCH3) group will present as a singlet for the benzylic
CH2 (~ 0 4.8 ppm) and a singlet for the ether CH3 (~ d 3.4 ppm). The aromatic methoxy
group will appear as a singlet at & 3.8 ppm.

e LC-MS (ESI+): Expected exact mass for CL0H1203 is 180.08. Look for the [M+H]+ peak at
m/z 181.1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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